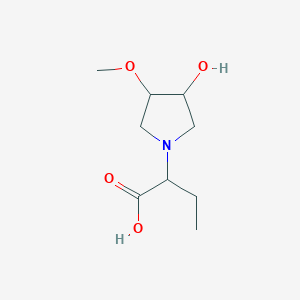
1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol
Übersicht
Beschreibung
1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol, also known as 3CPE, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the piperidine family, which is a class of compounds that contain a six-membered heterocyclic ring structure with a nitrogen atom at the center. 3CPE is of particular interest due to its ability to act as an agonist of the G-protein coupled receptor (GPCR) family, which is a group of proteins that are involved in a wide range of physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study detailed the synthesis of a compound with a closely related structure, highlighting its crystal structure and biological activities. This compound exhibited good fungicidal and antiviral activities, especially against tobacco mosaic virus (Li et al., 2015).
Methodologies for Synthesizing Piperidine Derivatives
- Research on 1-substituted piperidines, including those similar to the requested compound, discussed various methods of synthesis and pharmacological properties. This overview showcases the versatility of piperidine derivatives in pharmaceutical applications (R. Vardanyan, 2018).
Antimicrobial Activities
- A study on the microwave-assisted synthesis of piperidine-containing compounds revealed their significant antibacterial activity. This demonstrates the potential of such structures in developing new antimicrobial agents (Ram C.Merugu et al., 2010).
Theoretical Studies and Chemical Analysis
- A detailed analysis of 1-(pyrazin-2-yl) piperidin-2-ol, a compound structurally similar to the requested one, was conducted using density functional theory (DFT). This research included spectroscopic characterization and theoretical studies, providing insight into the molecular structure and properties of such compounds (M. Suresh et al., 2015).
Synthesis of Building Blocks for Crown Ethers
- A publication described the synthesis of building blocks for pyridine/piperidine-decorated crown ethers, illustrating the applicability of similar compounds in creating functionalized crown ethers, crucial for various chemical and biological applications (M. B. Nawrozkij et al., 2014).
Eigenschaften
IUPAC Name |
1-[1-(3-chloropyrazin-2-yl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8(16)9-4-2-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,8-9,16H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPBXBQRFACMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C2=NC=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)
![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)